
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Übersicht
Beschreibung
Sephin 1 is a small molecule known for its selective inhibition of the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This compound has garnered significant attention due to its potential therapeutic applications in diseases associated with protein misfolding, such as neurodegenerative disorders. Sephin 1 prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response and providing cellular protection against stress-induced damage .
Wissenschaftliche Forschungsanwendungen
Sephin 1 hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Hemmung von Proteinphosphatasen und die Regulation der Proteinsynthese zu untersuchen. In der Biologie wird Sephin 1 eingesetzt, um die integrierte Stressantwort und ihre Rolle beim Schutz von Zellen vor stressinduzierten Schäden zu untersuchen. In der Medizin hat sich Sephin 1 als vielversprechender therapeutischer Wirkstoff für neurodegenerative Erkrankungen wie Multiple Sklerose und Amyotrophe Lateralsklerose erwiesen, indem es Neuronen vor Excitotoxizität und Proteinfehlfaltungsstress schützt . In der Industrie wird Sephin 1 bei der Herstellung von therapeutischen Verbindungen verwendet, die auf Krankheiten zielen, die mit Proteinfehlfaltung einhergehen .
5. Wirkmechanismus
Sephin 1 entfaltet seine Wirkung durch die selektive Hemmung der stressinduzierten regulatorischen Untereinheit der Proteinphosphatase 1, bekannt als PPP1R15A. Diese Hemmung verlängert die Phosphorylierung der Alpha-Untereinheit des eukaryotischen Translationsinitiationsfaktors 2, wodurch die integrierte Stressantwort verstärkt wird. Zu den molekularen Zielstrukturen, die an diesem Mechanismus beteiligt sind, gehören der PPP1R15A-PP1c-Komplex und die Alpha-Untereinheit des eukaryotischen Translationsinitiationsfaktors 2 . Durch die Modulation der Affinität des PPP1R15A-PP1c-Komplexes für die Alpha-Untereinheit des eukaryotischen Translationsinitiationsfaktors 2 bietet Sephin 1 Zellschutz vor stressinduzierten Schäden .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Sephin 1 kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die die selektive Hemmung von PPP1R15A beinhalten. Die Verbindung wird typischerweise durch Behandlung von Zellen mit 5 Mikromolar Sephin 1 für sechs Stunden hergestellt, wodurch der PPP1R15A-PP1c-Komplex spezifisch gestört wird, ohne den verwandten PPP1R15B-PP1c-Komplex zu beeinflussen .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Sephin 1 durch orale Verabreichung der Verbindung an Mäuse in Dosen von 1 bis 5 Milligramm pro Kilogramm hergestellt. Diese Methode hat keine nachteiligen Auswirkungen auf die Rotarod-Leistungen, die Zunahme des Körpergewichts oder das Gedächtnis gezeigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sephin 1 unterliegt hauptsächlich Reaktionen, die die Hemmung des PPP1R15A-PP1c-Komplexes beinhalten. Diese Hemmung verlängert die Phosphorylierung der Alpha-Untereinheit des eukaryotischen Translationsinitiationsfaktors 2, verzögert so die Translationserholung und schützt Zellen vor zytotoxischem endoplasmatischem Retikulumstress .
Häufige Reagenzien und Bedingungen: Die bei Reaktionen mit Sephin 1 verwendeten Reagenzien umfassen Tunicamycin, das endoplasmatischen Retikulumstress induziert, und die Verbindung selbst in einer Konzentration von 5 Mikromolar .
Hauptsächlich gebildete Produkte: Zu den Hauptprodukten dieser Reaktionen gehören die verlängerte Phosphorylierung der Alpha-Untereinheit des eukaryotischen Translationsinitiationsfaktors 2 und die verzögerte Translationserholung, die letztendlich Zellen vor zytotoxischem endoplasmatischem Retikulumstress schützen .
Wirkmechanismus
Sephin 1 exerts its effects by selectively inhibiting the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response. The molecular targets involved in this mechanism include the PPP1R15A-PP1c complex and the alpha subunit of eukaryotic translation initiation factor 2 . By modulating the affinity of the PPP1R15A-PP1c complex for the alpha subunit of eukaryotic translation initiation factor 2, Sephin 1 provides cellular protection against stress-induced damage .
Vergleich Mit ähnlichen Verbindungen
Sephin 1 ist einzigartig in seiner selektiven Hemmung der stressinduzierten regulatorischen Untereinheit der Proteinphosphatase 1, PPP1R15A. Ähnliche Verbindungen umfassen Guanabenz, das ebenfalls PPP1R15A hemmt, aber nachteilige Auswirkungen auf das Alpha-2-adrenerge System hat . Im Gegensatz zu Guanabenz bietet Sephin 1 Neuroprotektion ohne diese nachteiligen Wirkungen, was es zu einem vielversprechenderen therapeutischen Wirkstoff macht .
Liste ähnlicher Verbindungen:
- Guanabenz
- Salubrinal
- 4-Phenylbuttersäure
- Tauroursodeoxycholsäure
- Cordycepin
- Proanthocyanidine
- Crocin
- Extrakt aus violettem Reis
- Caffeinsäure-Phenethyl-Ester
Sephin 1 zeichnet sich durch seine selektive Hemmung von PPP1R15A und seine Fähigkeit aus, Zellschutz ohne nachteilige Auswirkungen auf das Alpha-2-adrenerge System zu bieten.
Eigenschaften
IUPAC Name |
1-bromo-4-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHVBDYCWBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625823 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117692-99-6 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


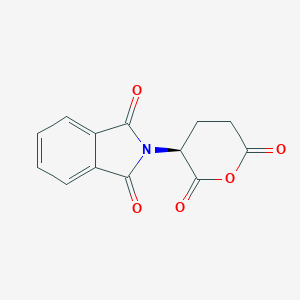

![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine](/img/structure/B44638.png)
![[3,4,5-Triacetyloxy-6-[(3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy]oxan-2-yl]methyl acetate](/img/structure/B44639.png)

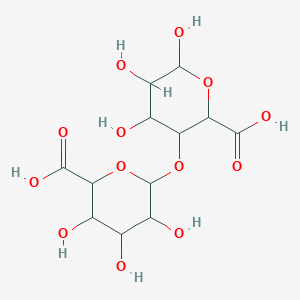
![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
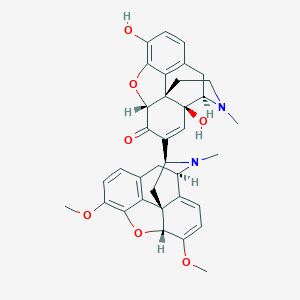
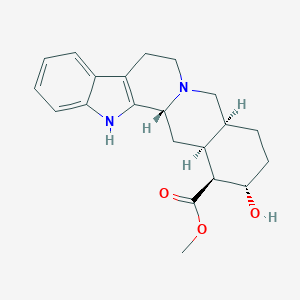
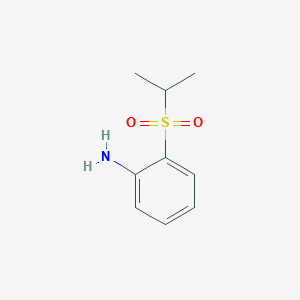
![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)

